molecular formula C13H9F5O4S B2543704 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate CAS No. 2069-36-5

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate

Cat. No.: B2543704
CAS No.: 2069-36-5
M. Wt: 356.26
InChI Key: ZNIBHOIWGZHZGT-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Used as a reagent to modify molecular properties or catalyze specific reactions.
    • Facilitates nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by various nucleophiles.
  • Chemical Research :
    • Serves as an intermediate in synthesizing diverse organic compounds.
    • Its unique structure allows for the exploration of new synthetic pathways and methodologies.
  • Biological Studies :
    • Investigated for potential antimicrobial activity against bacteria such as Pseudomonas aeruginosa.
    • Shows promise in inhibiting enzymatic activity; fluorinated compounds are known to interact with enzymes due to structural similarities with natural substrates.
  • Industrial Applications :
    • Employed in producing specialty chemicals and materials.
    • Utilized in developing biologically active molecules.

Research indicates that compounds similar to 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate exhibit various biological activities:

  • Antimicrobial Activity : Studies show that fluorinated compounds can disrupt biofilms and penetrate bacterial membranes effectively.
  • Inhibition of Enzymatic Activity : The sulfonate group may facilitate binding to enzyme active sites, enhancing inhibition potential.
  • Cytotoxicity : Preliminary investigations suggest cytotoxic effects against cancer cell lines warranting further exploration.

Case Study: Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial properties of fluorinated compounds similar to this compound. The findings indicated effective disruption of biofilms formed by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-related infections.

Case Study: Inhibition Studies

Research demonstrated that fluorinated derivatives could inhibit histone deacetylases (HDACs), crucial for cancer progression. A derivative with a similar structure showed enhanced potency against various cancer cell lines compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Biological Activity

2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate (CAS No. 2069-36-5) is an organic compound notable for its unique structure and potential biological applications. Its molecular formula is C13H7F5O3SC_{13}H_{7}F_{5}O_{3}S with a molecular weight of 338.25 g/mol. This compound features a pentafluorophenyl group which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H7F5O3SC_{13}H_{7}F_{5}O_{3}S
Molecular Weight338.25 g/mol
Density1.534 g/cm³ (predicted)
Melting Point65-67 °C
Boiling Point372.9 °C (predicted)
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules due to the presence of the electron-withdrawing pentafluorophenyl group. This feature enhances its lipophilicity and alters its interaction with cellular targets.

Potential Biological Activities

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The pentafluorophenyl moiety may enhance the compound's ability to penetrate bacterial membranes or disrupt biofilms.
  • Inhibition of Enzymatic Activity : Fluorinated compounds often serve as inhibitors of various enzymes due to their structural similarity to natural substrates. The sulfonate group in this compound may facilitate binding to active sites of target enzymes.
  • Cytotoxicity : Preliminary studies suggest that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but warrants investigation.

Study on Antimicrobial Properties

A study published in MDPI explored the antimicrobial properties of fluorinated compounds similar to this compound. The findings indicated that these compounds could effectively disrupt biofilms formed by Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-related infections .

Inhibition Studies

Research has demonstrated that fluorinated derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a derivative with a similar fluorinated structure showed enhanced potency against various cancer cell lines compared to its non-fluorinated counterparts . This suggests that the introduction of fluorine atoms can significantly influence biological activity.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTDUXYMXVJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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